molecular formula C9H13FN2O B13035155 (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine

(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine

Cat. No.: B13035155
M. Wt: 184.21 g/mol
InChI Key: QOBBVQIQLJJHIL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine is an organic compound with a unique structure that includes a fluoro and methoxy substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and ethylenediamine.

    Condensation Reaction: The aldehyde group of 2-fluoro-3-methoxybenzaldehyde reacts with ethylenediamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Further reduction of the compound can be achieved using strong reducing agents, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.

    Industry: The compound is employed in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine: Unique due to its specific substituents and stereochemistry.

    (1S)-1-(2-Fluoro-4-methoxy-phenyl)ethane-1,2-diamine: Similar structure but with a different position of the methoxy group.

    (1S)-1-(2-Fluoro-3-methoxy-phenyl)propane-1,2-diamine: Similar structure but with an additional carbon in the backbone.

Uniqueness

The uniqueness of this compound lies in its specific combination of fluoro and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1S)-1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(9(8)10)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m1/s1

InChI Key

QOBBVQIQLJJHIL-SSDOTTSWSA-N

Isomeric SMILES

COC1=CC=CC(=C1F)[C@@H](CN)N

Canonical SMILES

COC1=CC=CC(=C1F)C(CN)N

Origin of Product

United States

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